molecular formula C21H18N2O5 B3061269 (19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 78287-14-6

(19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Cat. No.: B3061269
CAS No.: 78287-14-6
M. Wt: 378.4 g/mol
InChI Key: HPDRGGNSEBLDKL-NRFANRHFSA-N
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Description

This compound is a camptothecin analog characterized by a hydroxymethyl substitution at position 10 and an ethyl-hydroxy group at position 19 in the S-configuration. Its molecular formula is C₂₁H₁₈N₂O₅ (inferred from structural analysis), with a molecular weight of 378.38 g/mol. Camptothecin derivatives are renowned for their role as topoisomerase I inhibitors, which stabilize DNA-enzyme complexes, leading to apoptosis in cancer cells .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-2-21(27)15-7-17-18-12(8-23(17)19(25)14(15)10-28-20(21)26)13(9-24)11-5-3-4-6-16(11)22-18/h3-7,24,27H,2,8-10H2,1H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRGGNSEBLDKL-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228959
Record name 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-(hydroxymethyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78287-14-6
Record name 11-Hydroxymethylcamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-(hydroxymethyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the functional groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The diaza groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce secondary or tertiary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also be used as a probe to investigate cellular processes and pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to modulate specific molecular targets can lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 10-(hydroxymethyl), 19-(ethyl-hydroxy) C₂₁H₁₈N₂O₅ 378.38 Enhanced hydrophilicity at C10; stereospecific C19 configuration
Camptothecin (CAS 7689-03-4) Unmodified C10, C20 lactone C₂₀H₁₆N₂O₄ 348.35 Base structure; poor water solubility
10-Hydroxycamptothecin-d₅ () C10-hydroxy, deuterated ethyl group C₂₀H₁₁D₅N₂O₅ 364.35 Isotope labeling for pharmacokinetic studies; increased metabolic stability
7-(2-Aminoethoxy)-10,19-diethyl variant () C7-(2-aminoethoxy), C10/C19-diethyl C₂₄H₂₅N₃O₅ 435.47 Improved cell permeability due to aminoethoxy chain
7-Nitro Derivative () C7-nitro, C19-ethyl-hydroxy C₂₀H₁₅N₃O₆ 393.36 Electron-withdrawing nitro group alters DNA binding kinetics

Physicochemical Properties

  • Target Compound: LogP: Estimated ~1.5 (higher than camptothecin due to hydroxymethyl) . Hydrogen Bond Donors/Acceptors: 3 donors, 6 acceptors (enhanced solubility vs. unmodified analogs) .
  • Camptothecin :
    • LogP : 1.0; Poor aqueous solubility limits clinical utility .
  • 10-Hydroxycamptothecin-d₅ :
    • LogD (pH 7.4) : 0.91; Deuterium substitution reduces CYP450 metabolism .

Critical Analysis of Divergent Findings

  • Solubility vs. Bioactivity : While the hydroxymethyl group in the target compound improves solubility, some analogs (e.g., 7-nitro derivative) prioritize potency over selectivity, leading to off-target effects .

Biological Activity

The compound (19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities.

Chemical Structure and Properties

This compound is classified as a pentacyclic compound , characterized by its intricate ring structure which often correlates with significant biological activity. The molecular formula is C21H18N2O5C_{21}H_{18}N_{2}O_{5} with a molecular weight of 378.38 g/mol.

PropertyValue
Molecular FormulaC21H18N2O5
Molecular Weight378.38 g/mol
IUPAC Name(19S)-19-ethyl-19-hydroxy...
InChI KeyHPDRGGNSEBLDKL-NRFANRHFSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications to introduce the ethyl and hydroxy groups. Specific reaction conditions such as temperature and catalysts are crucial for successful synthesis .

Antitumor Activity

Research indicates that compounds similar to (19S)-19-ethyl-19-hydroxy... exhibit potent antitumor activity. For instance, studies have shown that camptothecin analogs possess significant efficacy against various cancer cell lines due to their ability to inhibit topoisomerase I . The mechanism involves stabilizing the topoisomerase I-DNA cleavage complex, leading to apoptosis in cancer cells.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways associated with cell proliferation and apoptosis .

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit:

  • Anticancer properties: Similar compounds have shown effectiveness against several cancer types.
  • Anti-inflammatory effects: Potential modulation of inflammatory pathways could provide therapeutic benefits in inflammatory diseases.

Case Studies

  • Study on Antitumor Efficacy: A study conducted on a series of camptothecin derivatives showed that modifications at the C7 position significantly enhanced antitumor activity against human breast cancer cells (MCF-7) .
  • Mechanistic Insights: Another investigation revealed that certain structural modifications in pentacyclic compounds can lead to improved binding affinities for DNA topoisomerases, enhancing their cytotoxic effects in tumor models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 2
Reactant of Route 2
(19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

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